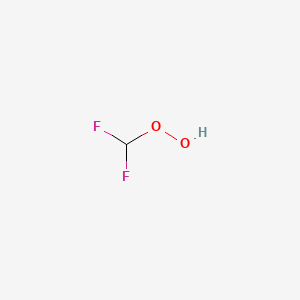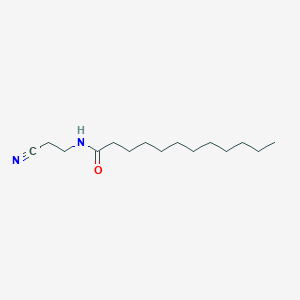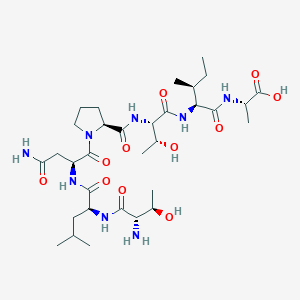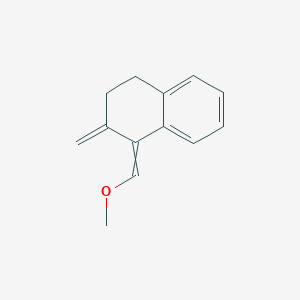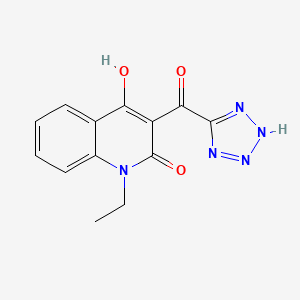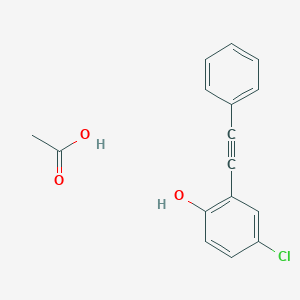
Acetic acid--4-chloro-2-(phenylethynyl)phenol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–4-chloro-2-(phenylethynyl)phenol (1/1) is a compound that combines the properties of acetic acid and a phenolic structure with a chloro and phenylethynyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid–4-chloro-2-(phenylethynyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-iodophenol and phenylacetylene.
Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed to form the phenylethynyl linkage. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Final Product: The resulting product is then treated with acetic acid to yield acetic acid–4-chloro-2-(phenylethynyl)phenol.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The phenolic group in acetic acid–4-chloro-2-(phenylethynyl)phenol can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
Acetic acid–4-chloro-2-(phenylethynyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure allows it to interact with biological systems, making it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Its derivatives may have potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid–4-chloro-2-(phenylethynyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The chloro and phenylethynyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
4-Chloro-2-phenylphenol: Similar structure but lacks the ethynyl group.
2-Phenylethynylphenol: Similar structure but lacks the chloro group.
4-Chloro-2-ethynylphenol: Similar structure but lacks the phenyl group.
Uniqueness: Acetic acid–4-chloro-2-(phenylethynyl)phenol is unique due to the combination of its chloro, phenylethynyl, and phenolic groups. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.
This detailed article provides a comprehensive overview of acetic acid–4-chloro-2-(phenylethynyl)phenol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
183589-11-9 |
|---|---|
Molecular Formula |
C16H13ClO3 |
Molecular Weight |
288.72 g/mol |
IUPAC Name |
acetic acid;4-chloro-2-(2-phenylethynyl)phenol |
InChI |
InChI=1S/C14H9ClO.C2H4O2/c15-13-8-9-14(16)12(10-13)7-6-11-4-2-1-3-5-11;1-2(3)4/h1-5,8-10,16H;1H3,(H,3,4) |
InChI Key |
LADUMSHHVHSZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


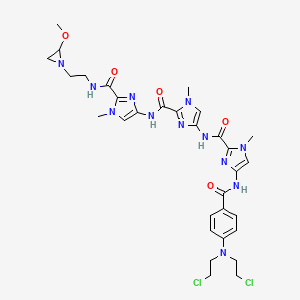
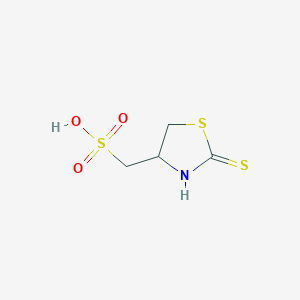
![2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12562216.png)
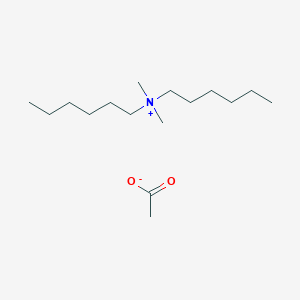
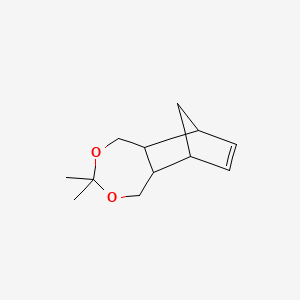
![3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one](/img/structure/B12562233.png)

